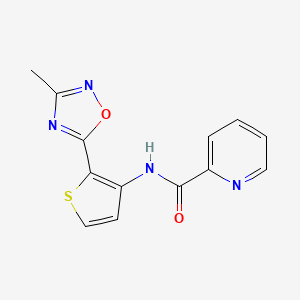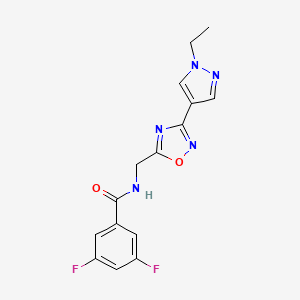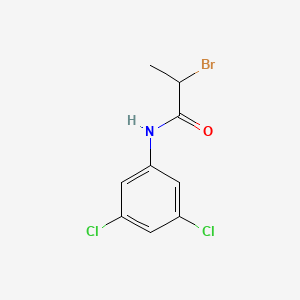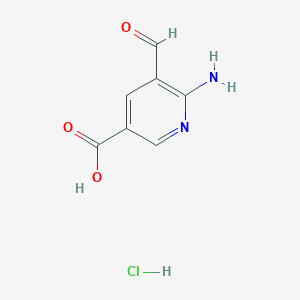
N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN5O2 and its molecular weight is 453.562. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activities
Compounds with quinoline and piperazine derivatives have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrated significant antibacterial efficacy against various strains (Patel & Patel, 2010). Such compounds are important for developing new antibacterial agents due to increasing antibiotic resistance.
Anticancer Properties
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against several cancer cell lines, including human lung adenocarcinoma and breast cancer cells. These findings highlight the potential of quinoline derivatives as anticancer agents (Fang et al., 2016).
Enzyme Inhibition and Drug Discovery
Quinazolinone-based derivatives have been synthesized for their potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, displaying cytotoxic activity against various human cancer cell lines. This suggests their potential role in targeted cancer therapy (Riadi et al., 2021).
Pharmacological Profiles
The pharmacological properties of enantiomers of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, have been studied, showing that they exhibit similar pharmacological profiles despite minor differences in antibacterial activities (Chu et al., 1991).
Novel Drug Synthesis Approaches
Research into one-pot three-component synthesis methods has led to the creation of compounds with potential anticancer properties, indicating innovative approaches to drug synthesis that could streamline the development of new therapeutics (Fang et al., 2016).
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O2/c1-29-12-14-31(15-13-29)23(19-5-10-22-18(16-19)4-3-11-30(22)2)17-27-24(32)25(33)28-21-8-6-20(26)7-9-21/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYPPVMWYEFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)
![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)

![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)



![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)


![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)
![6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2558323.png)